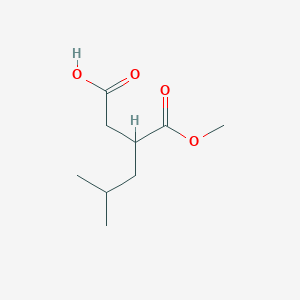
3-methoxycarbonyl-5-methylhexanoic acid
Cat. No. B8751969
M. Wt: 188.22 g/mol
InChI Key: AJNNFMRCMKGYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07132449B2
Procedure details


A solution of lithium hydroxide monohydrate (26 mg, 0.61 mmol) in water (250 μl) was added to a stirred solution of (2R) 2-isobutylsuccinic acid 1-methyl ester (100 mg, 0.53 mmol) in 1,4-dioxane (500 μl). The mixture was stirred for 2 hours then lithium hydroxide monohydrate (26 mg, 0.61 mmol) was added and stirring continued for 24 hours. The majority of solvents were removed by distillation in vacuo then the residue was dissolved in water (5 ml) and acidified using hydrochloric acid (1M) to pH=1. The product was extracted into dichloromethane (5×5 ml), dried (Na2SO4) and the solvent removed in vacuo to obtain (2R) 2-isobutylsuccinic acid (49 mg, 53%) as a solid. HPLC-MS (single UV peak with Rt=6.223 mins, 197.1 [M+Na]+).
Name
lithium hydroxide monohydrate
Quantity
26 mg
Type
reactant
Reaction Step One




Name
lithium hydroxide monohydrate
Quantity
26 mg
Type
reactant
Reaction Step Two

Yield
53%
Identifiers


|
REACTION_CXSMILES
|
O.[OH-].[Li+].C[O:5][C:6](=[O:16])[CH:7]([CH2:12][CH:13]([CH3:15])[CH3:14])[CH2:8][C:9]([OH:11])=[O:10]>O.O1CCOCC1>[CH2:12]([CH:7]([CH2:8][C:9]([OH:11])=[O:10])[C:6]([OH:16])=[O:5])[CH:13]([CH3:15])[CH3:14] |f:0.1.2|
|
Inputs


Step One
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
26 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(CC(=O)O)CC(C)C)=O
|
|
Name
|
|
|
Quantity
|
250 μL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
500 μL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
26 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
continued for 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The majority of solvents were removed by distillation in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in water (5 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted into dichloromethane (5×5 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)C(C(=O)O)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 49 mg | |
| YIELD: PERCENTYIELD | 53% | |
| YIELD: CALCULATEDPERCENTYIELD | 53.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
